molecular formula C15H19ClN2O3 B5713838 N-(4-chloro-3-nitrophenyl)-3-cyclohexylpropanamide

N-(4-chloro-3-nitrophenyl)-3-cyclohexylpropanamide

Cat. No. B5713838
M. Wt: 310.77 g/mol
InChI Key: KQCVEBPPXOSGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-nitrophenyl)-3-cyclohexylpropanamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the amide class of compounds and has a number of unique properties that make it of interest to researchers in a variety of fields.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-cyclohexylpropanamide is not well understood, but it is believed to act by binding to specific proteins and altering their function. This may involve the disruption of protein-protein interactions or the modulation of enzyme activity.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-3-nitrophenyl)-3-cyclohexylpropanamide has a number of biochemical and physiological effects. These include the inhibition of protein-protein interactions, the modulation of enzyme activity, and the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-3-nitrophenyl)-3-cyclohexylpropanamide is its ability to selectively bind to specific proteins, making it a useful tool for studying protein-protein interactions. However, its use in lab experiments is limited by its relatively low solubility and its potential toxicity at high concentrations.

Future Directions

There are a number of potential future directions for research on N-(4-chloro-3-nitrophenyl)-3-cyclohexylpropanamide. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential therapeutic applications in a variety of diseases. Additionally, there is potential for the development of new compounds based on the structure of N-(4-chloro-3-nitrophenyl)-3-cyclohexylpropanamide that may have even greater selectivity and potency.

Synthesis Methods

The synthesis of N-(4-chloro-3-nitrophenyl)-3-cyclohexylpropanamide involves the reaction of 4-chloro-3-nitroaniline and cyclohexyl isocyanide in the presence of a catalyst. The resulting compound is then purified using a variety of techniques, including recrystallization and chromatography.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-3-cyclohexylpropanamide has been used in a number of scientific studies, primarily in the fields of biochemistry and pharmacology. It has been shown to have a number of potential applications, including as a tool for studying the mechanisms of protein-protein interactions and as a potential therapeutic agent for a variety of diseases.

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-3-cyclohexylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-13-8-7-12(10-14(13)18(20)21)17-15(19)9-6-11-4-2-1-3-5-11/h7-8,10-11H,1-6,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCVEBPPXOSGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-nitrophenyl)-3-cyclohexylpropanamide

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